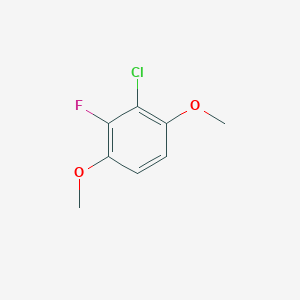
2-Chloro-3-fluoro-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-1,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where two methoxy groups, a chlorine atom, and a fluorine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 1,4-dimethoxybenzene. The reaction conditions often include the use of chlorinating and fluorinating agents such as thionyl chloride (SOCl2) and fluorine gas (F2) or other fluorinating reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, and the compound can also undergo reduction reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile or nucleophile used.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Reduced forms of the aromatic ring or methoxy groups.
Scientific Research Applications
2-Chloro-3-fluoro-1,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of advanced materials, including polymers and liquid crystals.
Electrochemistry: Investigated as an additive in electrolytes for lithium-ion batteries to improve performance and safety.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-1,4-dimethoxybenzene in various applications depends on its chemical structure and reactivity. In electrophilic aromatic substitution reactions, the electron-donating methoxy groups activate the benzene ring towards electrophiles, while the electron-withdrawing chlorine and fluorine atoms influence the regioselectivity of the reactions. The compound’s redox properties are also significant in electrochemical applications, where it can undergo reversible redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,4-dimethoxybenzene
- 3-Fluoro-1,4-dimethoxybenzene
- 2-Fluoro-1,4-dimethoxybenzene
Uniqueness
2-Chloro-3-fluoro-1,4-dimethoxybenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C8H8ClFO2 |
|---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
2-chloro-3-fluoro-1,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
WHMCKKRZDCGMOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















